4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one
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Overview
Description
4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE is a complex organic compound that features a furan ring, a triazole ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(furan-3-yl)-4-methyl-1,2,4-triazole-3-thiol with oxirane derivatives in the presence of a base. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The furan and triazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-(FURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE
- 4-{[5-(THIOPHEN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE
- 4-{[5-(PYRIDIN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE
Uniqueness
The uniqueness of 4-{[5-(FURAN-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}OXOLAN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, while the triazole ring offers potential for various biological activities .
Properties
Molecular Formula |
C11H11N3O3S |
---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-[[5-(furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one |
InChI |
InChI=1S/C11H11N3O3S/c1-14-10(7-2-3-16-5-7)12-13-11(14)18-8-4-9(15)17-6-8/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
RFADSEGICRRZET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC2CC(=O)OC2)C3=COC=C3 |
Origin of Product |
United States |
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